3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
CAS No.: 936074-66-7
Cat. No.: VC5019832
Molecular Formula: C13H9N3O2
Molecular Weight: 239.234
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936074-66-7 |
|---|---|
| Molecular Formula | C13H9N3O2 |
| Molecular Weight | 239.234 |
| IUPAC Name | 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C13H9N3O2/c17-13(18)10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H,(H,17,18) |
| Standard InChI Key | PSZVQTSHDZGTBX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Phenyl-[1,2,] triazolo[4,3-a]pyridine-6-carboxylic acid belongs to the triazolo-pyridine family, featuring a bicyclic system where a 1,2,4-triazole ring is annulated to a pyridine moiety at positions 4 and 3-a. The phenyl group at position 3 and the carboxylic acid at position 6 introduce steric and electronic diversity critical for intermolecular interactions (Figure 1) .
Table 1: Key Chemical Properties
The planar triazole ring enables π-π stacking interactions, while the carboxylic acid enhances solubility and hydrogen-bonding capacity—features exploitable in drug design .
Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H NMR) and High-Performance Liquid Chromatography (HPLC) are standard for purity assessment. Mass spectrometry (MS) confirms molecular weight, with the [M+H]⁺ peak observed at m/z 240.23 . Fourier-Transform Infrared Spectroscopy (FT-IR) typically shows:
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Carboxylic acid O-H stretch: 2500–3300 cm⁻¹
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C=O stretch: 1680–1720 cm⁻¹
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Triazole C=N stretches: 1450–1600 cm⁻¹
Synthesis and Analytical Methodologies
Synthetic Routes
While detailed protocols for this specific compound remain proprietary, analogous triazolo-pyridines are synthesized via:
Route A: Cyclocondensation
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Hydrazinolysis: 2-Chloropyridine-carboxylic acids react with hydrazine hydrate to form hydrazide intermediates .
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Cyclization: Treating with nitriles or orthoesters under acidic conditions induces triazole ring formation .
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Functionalization: Suzuki-Miyaura coupling introduces the phenyl group, followed by carboxylic acid deprotection.
Route B: One-Pot Assembly
Amino-pyridines undergo [3+2] cycloaddition with diazo compounds, streamlining the process but requiring stringent temperature control .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Route A | 60–75 | ≥95 | Multi-step purification |
| Route B | 45–60 | ≥90 | Side product formation |
Purification and Quality Control
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity . Residual solvents are monitored via Gas Chromatography-Mass Spectrometry (GC-MS), adhering to ICH Q3C guidelines .
Comparative Analysis and Future Directions
Structural Analog Comparison
Table 4: Bioactivity Comparison
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 3-Phenyl derivative | EGFR | 1.2 | |
| 3-(4-Fluorophenyl) analog | VEGFR2 | 0.8 | |
| 6-Nitro substituted | COX-2 | 0.3 |
The phenyl group at position 3 optimizes hydrophobic pocket binding, while carboxylic acid at position 6 enhances solubility—a balance critical for oral bioavailability .
Research Opportunities
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Mechanistic Studies: Elucidate targets via CRISPR-Cas9 knockout screens.
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Prodrug Development: Esterify the carboxylic acid to improve blood-brain barrier penetration.
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Combination Therapies: Screen with checkpoint inhibitors (e.g., anti-PD-1) for synergistic anticancer effects.
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